Oxosorbicillinol

Description

Structure

2D Structure

3D Structure

Properties

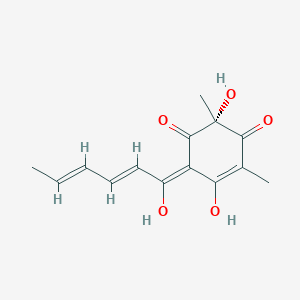

Molecular Formula |

C14H16O5 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

(2R,6E)-2,5-dihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-2,4-dimethylcyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C14H16O5/c1-4-5-6-7-9(15)10-11(16)8(2)12(17)14(3,19)13(10)18/h4-7,15-16,19H,1-3H3/b5-4+,7-6+,10-9+/t14-/m1/s1 |

InChI Key |

JSSFRHLBNRCOAQ-KGAWMYLDSA-N |

SMILES |

CC=CC=CC(=C1C(=C(C(=O)C(C1=O)(C)O)C)O)O |

Isomeric SMILES |

C/C=C/C=C/C(=C\1/C(=C(C(=O)[C@@](C1=O)(C)O)C)O)/O |

Canonical SMILES |

CC=CC=CC(=C1C(=C(C(=O)C(C1=O)(C)O)C)O)O |

Synonyms |

oxosorbicillinol |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Foundations of Oxosorbicillinol

Elucidation of Biosynthetic Precursors and Intermediates

The journey to oxosorbicillinol begins with simple building blocks. Isotope labeling studies, particularly with labeled sodium acetate (B1210297), have been instrumental in confirming the polyketide origin of sorbicillinoids. rsc.orgrsc.org These studies suggest that the core structure of this compound is assembled from six acetate units. rsc.orgrsc.org

The biosynthetic pathway is a cascade of enzymatic transformations, with several key intermediates paving the way to the final product. The initial steps involve the formation of sorbicillin (B1241578) and dihydrosorbicillin (B3285229). nih.govuni.lunih.govresearchgate.net These compounds then undergo oxidative dearomatization to yield sorbicillinol and dihydrosorbicillinol, respectively. nih.govuni.lunih.govresearchgate.net Sorbicillinol, a highly reactive quinol, is considered a crucial intermediate and a building block for many other sorbicillinoids. rsc.orgresearchgate.netfrontiersin.org Finally, sorbicillinol is converted into this compound. nih.govresearchgate.net

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The blueprint for this compound synthesis is encoded within a specific biosynthetic gene cluster (BGC) found in various filamentous fungi, including Penicillium chrysogenum and Trichoderma reesei. nih.govresearchgate.netfrontiersin.orgfrontiersin.org This cluster, often referred to as the "sor" cluster, contains all the necessary genes for the production of sorbicillinoids. nih.govnih.gov The core of this BGC is comprised of genes encoding two polyketide synthases, a monooxygenase, an oxidase, a transporter, and two transcriptional regulators. nih.govfrontiersin.orgfrontiersin.orgnih.gov The identification and characterization of this gene cluster have been pivotal in unraveling the biosynthetic pathway of this compound. nih.govnih.govcityu.edu.hk

Polyketide Synthase (PKS) Enzymes Involved (e.g., SorA, SorB)

At the heart of this compound biosynthesis are two essential polyketide synthase (PKS) enzymes, SorA and SorB. nih.govuni.lunih.govresearchgate.net SorA is a highly reducing iterative PKS (HR-PKS), while SorB is a non-reducing iterative PKS (NR-PKS). nih.govresearchgate.netnih.govuni-hannover.de These two enzymes work in tandem to construct the fundamental hexaketide scaffold of sorbicillinoids. nih.gov

Gene deletion studies have unequivocally demonstrated that both SorA and SorB are indispensable for the production of all sorbicillinoid compounds, including this compound. nih.govresearchgate.net The absence of either of these PKS genes completely abolishes the synthesis of the core (dihydro)sorbicillin structure. nih.gov The functionality of the enoylreductase (ER) domain within SorA is thought to determine whether sorbicillin or dihydrosorbicillin is produced, while SorB is responsible for the methylation of the hexaketide chain before cyclization. nih.govuni.lu

Auxiliary Modifying Enzymes (e.g., Monooxygenases, Oxidoreductases like SorC, SorD)

Following the initial assembly of the polyketide chain by SorA and SorB, a series of auxiliary enzymes modify the core structure. Two key players in this process are SorC, a flavin-dependent monooxygenase, and SorD, an oxidoreductase. nih.govuni.lunih.govresearchgate.net

SorC catalyzes the crucial oxidative dearomatization of sorbicillin and dihydrosorbicillin to form (dihydro)sorbicillinol. nih.govuni.lunih.govresearchgate.netnih.gov This step is vital for generating the reactive sorbicillinol intermediate. nih.govnih.govtu-dresden.de Subsequently, the oxidoreductase SorD is responsible for the conversion of sorbicillinol into the final product, this compound. nih.govuni.lunih.govresearchgate.net The crystal structures of both SorC and SorD have been solved, providing valuable insights into their catalytic mechanisms and substrate binding. nih.govacs.org

Transcriptional Regulators of Biosynthesis (e.g., SorR1, SorR2)

The expression of the "sor" gene cluster and, consequently, the biosynthesis of this compound, is tightly controlled by two transcriptional regulators: SorR1 and SorR2. nih.govnih.gov These regulators act in a complex interplay to orchestrate the production of sorbicillinoids. nih.govuni.lu

SorR1 functions as the primary transcriptional activator. nih.govnih.govmdpi.com Its deletion leads to the complete shutdown of the entire biosynthetic gene cluster, resulting in a total loss of sorbicillinoid production. researchgate.net Conversely, overexpression of SorR1 significantly boosts the expression of the other pathway genes and leads to a massive increase in sorbicillinoid output. nih.gov

SorR2, on the other hand, appears to act as a repressor, controlling the expression of SorR1. nih.govuni.lunih.gov Deletion of SorR2 results in a delayed expression of the biosynthetic genes. nih.govresearchgate.net This intricate regulatory network ensures that the production of this compound and other sorbicillinoids is precisely managed by the fungal cell. nih.govmdpi.com Furthermore, there is evidence of an autoinduction mechanism where the sorbicillinoid products themselves can stimulate the expression of the pathway genes. nih.govnih.gov

Enzymology of this compound Biosynthesis

The enzymatic reactions leading to this compound are a testament to the elegance and efficiency of natural product biosynthesis. The process involves a carefully orchestrated sequence of events catalyzed by the enzymes encoded within the "sor" gene cluster.

Mechanistic Investigations of Key Enzymatic Steps

The biosynthesis of the sorbicillin core by the PKS enzymes SorA and SorB is a complex process. It is proposed that SorA synthesizes a triketide intermediate that is then passed to SorB for further extension and modification, ultimately leading to the release of an aldehyde that spontaneously cyclizes to form sorbicillin or dihydrosorbicillin. frontiersin.orgfrontiersin.org

The subsequent oxidative dearomatization of sorbicillin by the FAD-dependent monooxygenase SorC is a chemically challenging and crucial step. nih.govnih.govtu-dresden.de Structural and mechanistic studies of SorC have revealed how it achieves its remarkable regio- and enantioselectivity. nih.govacs.org The enzyme positions the sorbicillin substrate in a specific orientation for the oxidative attack. nih.gov

Finally, the conversion of sorbicillinol to this compound is carried out by the oxidoreductase SorD. nih.govresearchgate.net While the precise mechanism is still under investigation, it is understood to be an oxidation reaction that transforms the hydroxyl group of sorbicillinol into a ketone.

Substrate Specificity and Catalytic Mechanisms of Biosynthetic Enzymes

The biosynthesis of this compound is a multi-step enzymatic process involving a cascade of highly specific enzymes. The core structure originates from polyketide synthases, which is then modified by a series of tailoring enzymes. The key enzymes involved in the pathway leading to this compound have been identified and characterized, primarily from fungi such as Penicillium chrysogenum and Trichoderma reesei. researchgate.netnih.govnih.govresearchgate.net

The pathway begins with the collaborative action of two polyketide synthase (PKS) enzymes, SorA and SorB. nih.govnih.gov SorA, a highly reducing iterative PKS (hrPKS), and SorB, a non-reducing PKS (nrPKS), work together to generate the initial polyketide backbone. nih.gov This backbone cyclizes to form the key intermediates sorbicillin and 2',3'-dihydrosorbicillin. nih.govuniprot.org

Following the PKS-mediated synthesis, a crucial oxidative dearomatization step is catalyzed by the FAD-dependent monooxygenase, SorC. researchgate.netnih.govacs.org This enzyme exhibits specificity for sorbicillin and dihydrosorbicillin, converting them into the highly reactive and pivotal intermediates, sorbicillinol and dihydrosorbicillinol, respectively. researchgate.netnih.govnih.gov Sorbicillinol is a key building block for a majority of the more complex dimeric sorbicillinoids. nih.govresearchgate.netacs.org

The final step in the formation of this compound is catalyzed by the oxidoreductase SorD (also referred to as Sor4 in T. reesei). researchgate.netnih.govnih.gov SorD is an FAD-dependent oxidase that acts on sorbicillinol. nih.govuniprot.orgacs.org The proposed mechanism suggests that sorbicillinol first undergoes a nonenzymatic hydration, and SorD then oxidizes this hydrated intermediate to yield this compound. acs.org In the absence of the sor4 gene in T. reesei, researchers observed an accumulation of dihydrosorbicillinol, underscoring its role in the conversion process leading to sorbicillinol and subsequently this compound. nih.govresearchgate.net

The table below summarizes the key biosynthetic enzymes and their functions in the pathway.

| Enzyme | Type | Substrate(s) | Product(s) | Organism Source |

| SorA (Pks11/Sor1) | Highly Reducing Polyketide Synthase (hrPKS) | Acetyl-CoA, Malonyl-CoA | Polyketide intermediate | P. chrysogenum, T. reesei researchgate.netnih.gov |

| SorB (Pks10/Sor2) | Non-Reducing Polyketide Synthase (nrPKS) | Polyketide intermediate from SorA | Sorbicillin, 2',3'-Dihydrosorbicillin | P. chrysogenum, T. reesei researchgate.netnih.gov |

| SorC (Sor3) | FAD-dependent Monooxygenase | Sorbicillin, 2',3'-Dihydrosorbicillin | Sorbicillinol, 2',3'-Dihydrosorbicillinol | P. chrysogenum, T. reesei researchgate.netnih.govnih.gov |

| SorD (Sor4/Sor8) | FAD-linked Oxidoreductase/Dehydrogenase | Sorbicillinol (after hydration) | This compound | P. chrysogenum, T. reesei nih.govnih.govuniprot.org |

Regulatory Mechanisms in Oxosorbicillinoid Biosynthetic Control

The production of sorbicillinoids, including this compound, is tightly regulated at the transcriptional level. nih.gov This control involves a complex network of pathway-specific transcription factors and responses to environmental cues, ensuring that the synthesis of these secondary metabolites occurs under optimal conditions. nih.govnih.gov In fungi like Penicillium chrysogenum and Ustilaginoidea virens, the biosynthetic gene clusters for sorbicillinoids contain specific regulatory genes that govern the expression of the structural genes like sorA, sorB, sorC, and sorD. nih.govnih.gov

The primary pathway-specific regulators identified in P. chrysogenum are SorR1 and SorR2. nih.gov Their interplay is central to controlling the entire biosynthetic pathway. SorR1 functions as a transcriptional activator, directly promoting the expression of the sorbicillinoid genes. nih.gov In contrast, SorR2 acts as a controller of SorR1 expression, adding another layer to the regulatory cascade. nih.gov Deletion of the PKS genes has been shown to dramatically reduce the expression of other pathway genes, highlighting the interconnectedness of the cluster's regulation. nih.gov

Autoinduction Mechanisms of Gene Expression

A notable feature of sorbicillinoid biosynthetic control is a novel autoinduction mechanism. nih.gov In this system, the sorbicillinoid products themselves can act as signaling molecules to activate the transcription of their own biosynthetic genes. researchgate.netnih.gov This positive feedback loop can lead to a significant amplification of production once a certain threshold concentration of the metabolites is reached. This mechanism ensures a coordinated and robust activation of the entire gene cluster. The auto-induction process provides a means for the fungal cell to commit fully to sorbicillinoid production when conditions are favorable. nih.govnzytech.comals-journal.com

Environmental and Nutrient Modulation of Biosynthesis (e.g., Nitrogen Source)

The biosynthesis of fungal secondary metabolites is profoundly influenced by environmental and nutritional factors. nih.govnih.govd-nb.infooregonstate.edu The production of sorbicillinoids is no exception and is modulated by the availability and type of carbon and nitrogen sources, ambient pH, and light. nih.gov

Nitrogen availability, in particular, is a critical regulatory factor for secondary metabolism in many fungi. nih.govmdpi.com The quality and quantity of the nitrogen source can significantly impact the expression of biosynthetic gene clusters. nih.gov While specific studies on nitrogen source modulation for this compound are part of the broader research on sorbicillinoids, it is established that complex nitrogen sources tend to favor sorbicillinoid production in fungi like U. virens. nih.gov This is part of a wider phenomenon known as nitrogen metabolite repression, where preferred nitrogen sources like ammonium (B1175870) and glutamine can repress the synthesis of secondary metabolites. nih.gov

Other environmental factors also play a significant role. Studies in U. virens have shown that fructose (B13574) and glucose as carbon sources, acidic conditions, and exposure to light are all favorable for sorbicillinoid production. nih.gov The upregulation of sorbicillinoid biosynthesis genes under these conditions indicates that the regulation occurs primarily at the transcriptional level. nih.gov

| Environmental Factor | Favorable Condition for Sorbicillinoid Biosynthesis | Effect |

| Nitrogen Source | Complex nitrogen sources nih.gov | Promotes production over simple sources like ammonium nih.govnih.gov |

| Carbon Source | Fructose, Glucose nih.gov | Enhances production nih.gov |

| Ambient pH | Acidic conditions nih.gov | Favors biosynthesis nih.gov |

| Light | Light exposure nih.gov | Stimulates production nih.gov |

Metabolic Engineering Strategies for Optimized this compound Production

Metabolic engineering offers powerful strategies to enhance the production of valuable secondary metabolites like this compound. nih.govwikipedia.orgnih.gov This involves the targeted modification of an organism's genetic and regulatory processes to increase the flux of carbon towards the desired product. nih.govwikipedia.org For this compound, these strategies focus on manipulating the producer organisms, such as Trichoderma and Penicillium, or engineering the biosynthetic pathway itself to improve yield and productivity. researchgate.netscielo.org.peunitru.edu.pe

Genetic Manipulation of Producer Organisms

Genetic manipulation of the native or heterologous host organisms is a primary approach to boost this compound production. scielo.org.peunitru.edu.pe This can involve several techniques:

Gene Overexpression: Increasing the expression of key rate-limiting enzymes in the pathway, such as the PKSs (SorA, SorB) or the tailoring enzymes (SorC, SorD), can lead to higher product titers. Similarly, overexpressing the positive transcriptional activator SorR1 can upregulate the entire gene cluster. nih.gov

Gene Deletion: Deleting genes of competing metabolic pathways can redirect precursors towards sorbicillinoid synthesis. nih.govresearchgate.netnih.gov For instance, disrupting pathways that consume acetyl-CoA could increase its availability for the SorA and SorB polyketide synthases. nih.govresearchgate.net

Repair of Mutations: In some industrial strains of P. chrysogenum, the ability to produce sorbicillinoids was lost due to mutations accumulated during classical strain improvement programs for penicillin production. nih.gov Repairing a critical mutation in one of the PKS genes was shown to restore high-level production of sorbicillinoids, including this compound. nih.gov

Heterologous Expression: The entire sorbicillinoid biosynthetic gene cluster can be expressed in a heterologous host. The co-expression of sorA, sorB, sorC, and sorD from T. reesei in the fungal host Aspergillus oryzae successfully reconstituted the biosynthetic pathway, demonstrating the feasibility of using engineered hosts for production. researchgate.net This approach can be advantageous for moving production into a host that is easier to cultivate or has a higher precursor supply.

Pathway Engineering for Enhanced Yields

Pathway engineering involves a more holistic approach of modifying multiple genes or entire pathways to optimize metabolic flux. isomerase.comrpi.eduresearchgate.net The goal is to debottleneck the biosynthetic process and ensure a robust supply of precursors. nih.govmdpi.com

Furthermore, combinatorial biosynthesis, where genes from different organisms are mixed and matched, can be used to create novel pathways or improve existing ones. nih.govresearchgate.net For this compound, this could involve using a more efficient PKS from one fungal species with a highly active oxidase from another to maximize the conversion rate at each step of the pathway. The ultimate aim of these engineering efforts is to develop robust microbial cell factories for the cost-effective, industrial-scale production of this compound. wikipedia.org

Heterologous Expression of this compound Biosynthesis Pathways

The elucidation and reconstitution of the this compound biosynthetic pathway have been significantly advanced through heterologous expression systems. rsc.orgmdpi.com These techniques involve transferring the genetic blueprint for a metabolic pathway from a native producer organism into a more genetically tractable host. This approach has been instrumental in verifying gene function and engineering the production of specific sorbicillinoids, including this compound. nih.govresearchgate.net

Fungal hosts such as Aspergillus oryzae and Aspergillus nidulans are commonly employed for expressing fungal biosynthetic gene clusters due to their well-established genetic systems and ability to correctly process fungal genes. mdpi.com For instance, a landmark study successfully reconstituted the biosynthetic pathway leading to various sorbicillinoids by co-expressing four key genes—sorA, sorB, sorC, and sorD—from the fungus Trichoderma reesei QM6a into the host Aspergillus oryzae NSAR1. researchgate.net This experiment confirmed the crucial role of the flavin-dependent monooxygenase SorD in the formation of dimeric sorbicillinoids and epoxysorbicillinol (B1243505) in vivo. researchgate.net

Similarly, the function of specific enzymes within the pathway has been clarified by expressing individual genes heterologously. The berberine (B55584) bridge enzyme-like oxidase AcsorD from Acremonium chrysogenum was expressed in Aspergillus nidulans. nih.govnih.gov This work demonstrated that AcsorD was responsible for the biosynthesis of this compound by catalyzing the oxidation of sorbicillinol. nih.gov In vitro assays using the expressed enzyme confirmed this catalytic step. nih.gov Further studies on the oxidase SorD from Penicillium chrysogenum involved solving its crystal structure after expression, which provided deep insights into the stereoselective control of the enzymatic reactions. acs.org Even bacterial systems have been utilized, with the FAD-dependent monooxygenase SorbC from Penicillium chrysogenum being successfully expressed as a soluble protein in Escherichia coli to study its function in converting sorbicillin to sorbicillinol. researchgate.net

These heterologous expression studies not only confirm the roles of individual genes but also open avenues for chemo-enzymatic synthesis. By using recombinantly expressed enzymes like SorbC with specifically designed precursor molecules, researchers have developed efficient, one-pot syntheses for a variety of complex sorbicillinoids, including this compound, bisvertinolone, and sorrentanone. tu-dresden.denih.gov This strategy bypasses the limitations of natural production and enables the creation of structural analogs for further biological evaluation. tu-dresden.de

The table below summarizes key research findings from the heterologous expression of genes involved in this compound biosynthesis.

Table 1: Heterologous Expression Studies in this compound Biosynthesis

| Source Organism | Expressed Gene(s)/Enzyme(s) | Host Organism | Key Finding/Product(s) |

|---|---|---|---|

| Trichoderma reesei QM6a | sorA, sorB, sorC, sorD | Aspergillus oryzae NSAR1 | Reconstitution of the pathway to epoxysorbicillinol and dimeric sorbicillinoids. researchgate.net |

| Acremonium chrysogenum | AcsorD (berberine bridge enzyme-like oxidase) | Aspergillus nidulans | Confirmed AcsorD is responsible for oxidizing sorbicillinol to this compound. nih.govnih.govacs.org |

| Penicillium chrysogenum | SorbC (FAD-dependent monooxygenase) | Escherichia coli | The enzyme efficiently oxidized sorbicillin and dihydrosorbicillin to their respective sorbicillinol forms. researchgate.net |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Acresorbicillinol C |

| Bisorbicillinol (B1251765) |

| Bisvertinol |

| Bisvertinolone |

| Dihydrosorbicillin |

| Dihydrosorbicillinol |

| Dihydrotrichotetronin |

| Disorbicillinol |

| (+)-Epoxysorbicillinol |

| 5-hydroxyvertinolide |

| This compound |

| Rezishanone B |

| Rezishanone C |

| Sorbicatechol A |

| Sorbicillin |

| Sorbicillinol |

| Sorrentanone |

Chemical Synthesis and Derivatization Strategies for Oxosorbicillinol

Total Synthesis Methodologies and Strategic Approachestu-dresden.denih.govresearchgate.netnih.gov

The total synthesis of complex natural products like oxosorbicillinol requires innovative and efficient strategies. tu-dresden.de Traditional methods often struggle with efficiency, making it difficult to produce large quantities for thorough biological studies. tu-dresden.de Modern approaches aim to streamline these syntheses, often integrating enzymatic key steps for improved sustainability and efficiency. tu-dresden.de

Retrosynthetic Analysis of Oxosorbicillinolnih.gov

Retrosynthetic analysis is a technique where a target molecule is deconstructed into simpler, commercially available starting materials. researchgate.netdeanfrancispress.com This "backward" approach helps in devising a forward synthetic plan. paulbracher.combluffton.edu For this compound, a key retrosynthetic disconnection involves recognizing the core bicyclo[2.2.2]octane scaffold, which is a common feature in many sorbicillinoid natural products. rsc.org

A pivotal step in the synthesis of many sorbicillinoids, including this compound, is the formation of the highly reactive intermediate, sorbicillinol. thieme-connect.com The retrosynthesis of this compound logically proceeds through key intermediates that can be accessed from simpler precursors. A chemo-enzymatic approach simplifies this process significantly. The key disconnection points back to a sorbicillin-type precursor, which can undergo an enzymatic oxidative dearomatization to form a crucial chiral intermediate. This intermediate then participates in subsequent chemical transformations to yield the final product.

| Target Molecule | Key Intermediate | Precursor |

| This compound | Sorbicillinol | Sorbicillin (B1241578) |

Key Synthetic Transformations and Method Developmenttu-dresden.deresearchgate.netnih.gov

The synthesis of this compound has been achieved through a chemo-enzymatic route that leverages a key oxidative dearomatization step. researchgate.netthieme-connect.com This transformation is catalyzed by the recombinant oxidoreductase SorbC, which provides the key intermediate, sorbicillinol, with excellent regio- and enantioselectivity. thieme-connect.com This enzymatic step is crucial as it rapidly builds molecular complexity from a simpler phenolic precursor. researchgate.net

The resulting sorbicillinol is a versatile intermediate that can be further transformed in a one-pot fashion to yield a variety of sorbicillinoids. thieme-connect.com For the synthesis of this compound, a subsequent oxidation of sorbicillinol is required. rsc.org This highlights the power of combining enzymatic and chemical steps to achieve complex molecular architectures that are otherwise difficult to access. nih.gov The development of these methods has not only enabled the synthesis of this compound but also provided access to a library of related natural products for biological evaluation. thieme-connect.com

Stereoselective and Asymmetric Synthesis of Oxosorbicillinoltu-dresden.deresearchgate.netnih.gov

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is paramount in the synthesis of complex natural products like this compound. uwindsor.caiupac.org The chemo-enzymatic approach to this compound is inherently stereoselective. The key enzymatic oxidative dearomatization step, catalyzed by SorbC, proceeds with high enantioselectivity, establishing the critical stereocenters of the molecule early in the synthetic sequence. researchgate.netthieme-connect.com

This enzymatic reaction transforms an achiral phenolic precursor into a chiral intermediate with exceptional control over the stereochemistry. nih.gov The use of the SorbC enzyme obviates the need for stoichiometric chiral reagents, which are often required in traditional asymmetric synthesis, leading to a more efficient and sustainable process. nih.gov The enantiomeric ratio (er) for the formation of the key intermediate leading to this compound has been reported to be as high as 95:5. thieme-connect.com

Chemo-Enzymatic Synthesis Approachestu-dresden.denih.govresearchgate.netnih.gov

Chemo-enzymatic synthesis synergistically combines the selectivity of biocatalysts with the versatility of traditional chemical reactions. tu-dresden.denih.gov This approach has proven to be particularly powerful for the synthesis of the sorbicillinoid family of natural products, including this compound. tu-dresden.denih.gov By integrating enzymatic key steps, chemists can overcome challenges associated with selectivity and efficiency in purely chemical routes. tu-dresden.de

Integration of Biocatalysis in Synthetic Routestu-dresden.deresearchgate.netnih.gov

The integration of biocatalysis offers significant advantages in organic synthesis, including enhanced selectivity (chemo-, regio-, and stereo-), milder reaction conditions, and reduced environmental impact. researchgate.net In the synthesis of this compound, the FAD-dependent monooxygenase SorbC plays a pivotal role. tu-dresden.de This enzyme catalyzes a highly site- and enantioselective oxidative dearomatization of a sorbicillin-type precursor, a transformation that is challenging to achieve with high selectivity using conventional chemical methods. researchgate.net

This biocatalytic step is the cornerstone of a divergent synthetic strategy that provides access to a wide range of complex sorbicillinoids from a common intermediate. nih.gov The use of SorbC in a one-pot chemo-enzymatic process has enabled the first total syntheses of this compound and several other related natural products. nih.govresearchgate.net

| Enzyme | Reaction Type | Substrate Type | Product |

| SorbC (FAD-dependent monooxygenase) | Oxidative Dearomatization | Sorbicillin-type precursor | Chiral sorbicillinol intermediate |

Enzymatic Oxidative Dearomatization Strategiestu-dresden.deresearchgate.net

Enzymatic oxidative dearomatization is a powerful strategy for generating chiral molecules from simple aromatic compounds. researchgate.net The monooxygenase SorbC, involved in sorbicillinoid biosynthesis, is a prime example of an enzyme that performs this transformation with high precision. tu-dresden.deresearchgate.net This reaction is key to building the complex and stereochemically rich core of this compound. researchgate.net

The strategy involves using a readily accessible synthetic sorbicillin-type precursor, which is then subjected to the SorbC enzyme. researchgate.net The enzyme catalyzes the dearomatization of the phenolic substrate, installing chirality with high fidelity. tu-dresden.denih.gov This enzymatic step has been shown to be scalable and robust, making it a practical method for producing significant quantities of the chiral building blocks required for the synthesis of this compound and its analogs. researchgate.net Research has also focused on expanding the substrate scope of SorbC to generate a wider diversity of sorbicillinoid-like structures. tu-dresden.de

Semi-Synthetic Approaches to this compound Analogues

Semi-synthetic strategies for producing analogues of this compound primarily leverage the biosynthetic pathway's key intermediates, which are accessed through a combination of chemical synthesis and biocatalysis. This chemo-enzymatic paradigm has proven highly effective in generating the core sorbicillinoid scaffold with high efficiency and stereochemical control.

A cornerstone of this approach is the enzymatic oxidative dearomatization of sorbicillin or its chemically synthesized precursors. nih.govtu-dresden.de The FAD-dependent monooxygenase SorbC, originally from the sorbicillin biosynthetic gene cluster, is a crucial enzyme that catalyzes the site- and enantioselective hydroxylation of the sorbicillin ring. helmholtz-hips.deacs.org This reaction transforms sorbicillin into the highly reactive intermediate, sorbicillinol, with exceptional stereocontrol. nih.govthieme-connect.com This enzymatic step is foundational, as sorbicillinol serves as the primary chemical building block for a majority of sorbicillinoids, including this compound. acs.orgresearchgate.net

Once sorbicillinol is generated, its conversion to this compound is facilitated by another oxidase. nih.gov The BBE-like oxidase SorD, for instance, performs an alcohol oxidation on a hydrated sorbicillinol intermediate to yield this compound. nih.gov This chemo-enzymatic production of this compound makes it available as a key precursor for further semi-synthetic modifications.

A prominent example of this semi-synthetic strategy is the biosynthesis of bisvertinolone. nih.gov Studies involving isotopically labeled compounds have demonstrated that bisvertinolone is biosynthesized via a Michael-type reaction between this compound and sorbicillinol. researchgate.netnih.gov By feeding labeled this compound to the fermentation broth of Trichoderma sp., researchers confirmed its direct incorporation into the bisvertinolone structure. nih.gov This bioconversion highlights a practical semi-synthetic route where enzymatically or chemically produced this compound is used as a building block to generate more complex dimeric sorbicillinoids. tum.de Furthermore, it is hypothesized that this compound could serve as a precursor to the nitrogen-containing analogue, aminosorbicillinol, potentially through a reaction catalyzed by an aminotransferase, though this has yet to be confirmed experimentally. researchgate.net

Table 1: Key Intermediates and Enzymes in Semi-Synthesis

| Precursor/Intermediate | Enzyme | Transformation | Product | Reference |

|---|---|---|---|---|

| Sorbicillin | SorbC (Monooxygenase) | Oxidative Dearomatization | Sorbicillinol | nih.govhelmholtz-hips.de |

| Sorbicillinol (hydrated) | SorD (Oxidase) | Alcohol Oxidation | This compound | nih.gov |

| This compound + Sorbicillinol | Not specified (Michael reaction) | Bioconversion/Dimerization | Bisvertinolone | researchgate.netnih.gov |

Development of Diverse this compound Derivatives

The development of diverse derivatives based on the this compound scaffold is intrinsically linked to the versatility of its immediate precursor, sorbicillinol. The chemo-enzymatic platform that provides access to sorbicillinol also enables the synthesis of a broad spectrum of both natural and unnatural sorbicillinoids. tu-dresden.denih.gov The high reactivity of sorbicillinol, which possesses both diene and dienophile characteristics, allows it to undergo various subsequent reactions to form a multitude of derivatives. acs.orgresearchgate.net

Researchers have successfully developed one-pot chemo-enzymatic routes to a range of complex sorbicillinoids starting from readily accessible sorbicillin-type precursors. nih.govresearchgate.net By generating the key sorbicillinol intermediate in situ using the SorbC enzyme, subsequent reactions can be orchestrated to produce different molecular architectures. thieme-connect.com For example, the synthesis of bisvertinolone is achieved through a Michael addition ketalization sequence involving sorbicillinol and this compound. thieme-connect.comtum.de In the same vein, other complex derivatives such as sorrentanone, rezishanones B and C, sorbicatechol A, and (+)-epoxysorbicillinol have been successfully synthesized using this unified approach. helmholtz-hips.denih.gov

The diversification strategy also extends to the creation of unnatural analogues. By chemically synthesizing sorbicillin precursors with modified side chains, researchers can explore the substrate promiscuity of the SorbC enzyme. tum.de For instance, using a sorbicillin analogue with a saturated hexyl side chain as a substrate for SorbC, the corresponding saturated bisorbicillinol (B1251765) and trichodimerol (B141336) derivatives were successfully synthesized. tum.de This demonstrates that the combination of chemical synthesis to create novel precursors and enzymatic catalysis to build the core structure is a powerful tool for generating derivatives that are not found in nature. This approach is critical for structure-activity relationship (SAR) studies. tu-dresden.de

Table 2: Examples of Sorbicillinoid Derivatives from Chemo-enzymatic Synthesis

| Derivative | Key Reaction Type | Precursors/Key Intermediates | Reference |

|---|---|---|---|

| Bisvertinolone | Michael Addition / Ketalization | Sorbicillinol, this compound | thieme-connect.comtum.de |

| Sorbicatechol A | Inverse Electron Demand Diels-Alder | Sorbicillinol | thieme-connect.comnih.gov |

| (+)-Epoxysorbicillinol | Weitz-Scheffer Epoxidation | Sorbicillinol | thieme-connect.comnih.gov |

| Rezishanones B & C | Inverse Electron Demand Diels-Alder | Sorbicillinol | thieme-connect.comnih.gov |

| Side-chain Saturated Bisorbicillinol | Oxidative Dearomatization / Dimerization | Hexyl Side-chain Sorbicillin Analogue | tum.de |

Combinatorial Chemistry and Library Generation for this compound Scaffolds

Combinatorial chemistry involves the systematic and repetitive linking of various "building blocks" to rapidly generate a large number of diverse but related compounds, known as a library. wikipedia.orgnih.gov This high-throughput approach is exceptionally well-suited for drug discovery and for optimizing the activity profile of a lead compound. wikipedia.org

The chemo-enzymatic methodology established for sorbicillinoids provides a robust platform for the efficient generation of focused analogue libraries. tu-dresden.de This strategy allows for the creation of libraries of sorbicillinoid congeners, which can then be used for in-depth biological characterization and structure-activity relationship (SAR) studies. tu-dresden.dethieme-connect.com The principle lies in combining a set of chemically synthesized precursors (the building blocks) with the highly selective enzymatic transformations that build the complex sorbicillinoid core. tu-dresden.denih.gov

The generation of these libraries can be achieved by systematically varying several factors. Firstly, the structure of the sorbicillin precursor can be altered, for example, by synthesizing analogues with different side chains or modifications on the aromatic ring. tu-dresden.detum.de These precursors are then subjected to the SorbC-catalyzed oxidative dearomatization, creating a pool of diverse sorbicillinol-type intermediates. Secondly, the reaction conditions for the subsequent dimerization or functionalization steps can be varied. For instance, changing the organic co-solvent in the reaction mixture has been shown to direct the dimerization of sorbicillinol towards different structural scaffolds, such as the bicyclo[2.2.2]octane framework of bisorbicillinol or the cage-like structure of trichodimerol. researchgate.net

By combining different synthetic precursors with varied reaction pathways, a combinatorial library of sorbicillinoids can be constructed. wikipedia.orgdp.tech This powerful approach streamlines the synthesis of these complex molecules, making previously inaccessible derivatives available for screening and facilitating a deeper understanding of their biomedical potential. thieme-connect.comresearchgate.net

Advanced Structural Elucidation and Conformational Analysis of Oxosorbicillinol

Application of High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products like oxosorbicillinol. nih.gov Comprehensive analysis of 1D (¹H and ¹³C) and 2D NMR spectra, including COSY, HSQC, and HMBC, has been instrumental in piecing together the molecular framework. nih.govresearchgate.netfrontiersin.org

Key insights into the stereochemistry are often derived from Nuclear Overhauser Effect Spectroscopy (NOESY). For instance, in related sorbicillinoid structures, NOESY cross-peaks have been used to establish the relative configuration of stereocenters. nih.govfrontiersin.org The observation of a cross-peak between specific protons can indicate their spatial proximity, allowing for the assignment of relative stereochemistry. frontiersin.org For example, the geometries of double bonds in the side chain can be determined as (E,E) based on large coupling constants and specific NOESY correlations. mdpi.com

The ¹H and ¹³C NMR data for this compound have been extensively reported and compared with those of structurally similar compounds. researchgate.nettandfonline.commdpi.com These comparisons are crucial for verifying the assigned structure. researchgate.netmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

|---|---|---|

| 1' | 185.1 | - |

| 2' | 123.8 | 6.91 (d) |

| 3' | 144.1 | 7.46 (dd) |

| 4' | 131.2 | 6.34 (dd) |

| 5' | 140.4 | 6.28 (dq) |

| 6' | 18.9 | 1.90 (d) |

| 2 | 103.4 | - |

| 3 | 196.5 | - |

| 4 | 106.3 | 6.37 (s) |

| 5 | 187.9 | - |

| 6 | 163.5 | - |

| 4a | 75.0 | - |

| 6-CH3 | 7.6 | - |

| 1-CH3 | 32.8 | - |

Data compiled from various sources. researchgate.nettandfonline.commdpi.com Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of crystalline compounds. researchgate.netchem-soc.si This technique provides a precise three-dimensional map of the atoms within a crystal lattice, revealing bond lengths, bond angles, and the absolute stereochemistry. carleton.eduuhu-ciqso.esoxcryo.com For sorbicillinoid compounds, single-crystal X-ray diffraction analysis has been successfully employed to unambiguously establish their absolute configurations. researchgate.netsci-hub.se

While obtaining suitable single crystals can sometimes be a challenge, when successful, this method provides unequivocal proof of the molecule's three-dimensional structure. researchgate.net Modern techniques have made it possible to determine the absolute configuration even for molecules containing only light atoms like oxygen, which is particularly relevant for many natural products. mit.edu

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Confirmation

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. rsc.orguniv-amu.frcas.cz These techniques measure the differential absorption or rotation of circularly polarized light. rsc.org

The experimental ECD spectrum of a compound is often compared with the spectrum calculated for a specific enantiomer using computational methods like time-dependent density functional theory (TD-DFT). frontiersin.orgmdpi.comresearchgate.net A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. frontiersin.orgresearchgate.net This approach has been widely used for the stereochemical confirmation of various sorbicillinoids. frontiersin.orgresearchgate.netnih.gov For example, the absolute configuration of some related compounds was determined by comparing their experimental ECD spectra with those calculated for model structures. frontiersin.org

Table 2: Representative Chiroptical Data for Sorbicillinoid Analogs

| Compound | ECD (MeOH) λmax (Δε) |

|---|---|

| Ustisorbicillinol A | 372 (-7.92), 298 (+5.82), 290 (+5.65), 272 (+8.16), 218 (-6.93) |

| Ustisorbicillinol B | 369 (-8.08), 317 (+2.91), 270 (+10.86), 219 (-7.69) |

Data for structurally related compounds, demonstrating the application of ECD. frontiersin.org

Mass Spectrometry (e.g., HRESIMS) for Structural Confirmation

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a crucial tool for determining the elemental composition of a molecule with high accuracy. nih.gov For this compound, HRESIMS data provides the exact molecular formula, which is essential for confirming the structure proposed by other spectroscopic methods. tandfonline.comnih.gov For instance, the molecular formula of this compound has been established as C₁₄H₁₆O₅ based on HRESIMS data. tandfonline.com This information, combined with the degrees of unsaturation calculated from the formula, corroborates the presence of rings and double bonds suggested by NMR data. mdpi.com

Computational Methods for Conformational Ensemble Analysis

Computational chemistry offers powerful tools for understanding the conformational preferences of flexible molecules like this compound. uoa.gr Methods such as Density Functional Theory (DFT) are employed to calculate the energies of different conformers and to predict various spectroscopic properties. researchgate.netresearchgate.net

Conformational analysis helps in identifying the most stable, low-energy conformations of a molecule in the gas phase or in solution. chemrxiv.orgchemalive.comnih.gov This information is critical for interpreting experimental data, particularly for chiroptical spectroscopy, where the observed spectrum is a weighted average of the spectra of all populated conformers. frontiersin.orgfrontiersin.org By optimizing the geometry of possible stereoisomers and calculating their theoretical ECD or NMR spectra, a direct comparison with experimental data can lead to the assignment of the correct structure and stereochemistry. nih.govfrontiersin.org

Advanced Characterization Techniques (e.g., 3D Electron Diffraction) for Crystalline Forms

While not yet widely reported specifically for this compound itself, advanced techniques like 3D Electron Diffraction (3D ED) are emerging as powerful tools for the structural analysis of crystalline materials, especially for very small crystals that are not suitable for conventional X-ray diffraction. This technique can provide high-resolution structural information and is becoming increasingly important in the field of natural product chemistry.

Molecular and Cellular Mechanisms of Action of Oxosorbicillinol

Investigation of Specific Molecular Targets

The identification of direct molecular targets is crucial for elucidating the mechanism of action of any bioactive compound. For oxosorbicillinol, research has primarily focused on its potential to interact with enzymes, with less information available regarding its binding to receptors or nucleic acids.

Enzyme inhibition is a common mechanism through which natural products exert their biological effects. researchgate.net Sorbicillinoids, as a class, have been identified as selective enzyme inhibitors. mdpi.comrsc.org Studies have evaluated various members of this family against different enzymes, revealing a range of potencies and specificities. For instance, several sorbicillinoids have been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.com One monomeric sorbicillinoid, identified as compound 6 in a study by Liu et al., demonstrated more potent inhibition of α-glucosidase than the clinical drug acarbose, with a reported IC50 value of 36.0 μM. nih.gov Other dimeric and hybrid sorbicillinoids have also shown moderate inhibitory activity against this enzyme. mdpi.comnih.gov Additionally, certain sorbicillinoids displayed weak inhibitory effects on acetylcholinesterase (AChE). nih.gov

While direct and detailed enzyme inhibition kinetic studies for this compound are not extensively documented in the available literature, the activity of its analogues suggests that enzyme targets are a plausible mechanism of action. The table below summarizes the reported inhibitory activities of several sorbicillinoids against specific enzymes.

Table 1: Enzyme Inhibitory Activities of Selected Sorbicillinoids

| Compound Name/Identifier | Target Enzyme | Reported Activity (IC₅₀/Inhibition %) | Reference |

|---|---|---|---|

| 5-hydroxy-dihydrodemethylsorbicillin (15) | α-Glucosidase | 36.0 μM | mdpi.com |

| Compound 6 (monomeric sorbicillinoid) | α-Glucosidase | 36.0 μM | nih.gov |

| Bisorbicillpyrone A (4) | α-Glucosidase | 115.8 - 208.5 μM (range for several compounds) | nih.gov |

| Compound 12 (bisorbicillinoid) | α-Glucosidase | 115.8 - 208.5 μM (range for several compounds) | nih.gov |

| Compound 10 (sorbicillinoid) | Acetylcholinesterase (AChE) | 55.1% inhibition at 50 μg/mL | nih.gov |

| Compound 22 (sorbicillinoid) | Acetylcholinesterase (AChE) | 51.1% inhibition at 50 μg/mL | nih.gov |

| Trichodimerol (B141336) (74) | Nitric Oxide Synthase (iNOS) | 75.1% inhibition of NO production at 10 μM | mdpi.com |

This table presents data for compounds structurally related to this compound to indicate the potential enzyme targets for this class of molecules.

Receptor binding assays are fundamental in pharmacology for determining how a ligand interacts with its target receptor, providing data on affinity (Kd), inhibitory potency (Ki), and receptor density (Bmax). giffordbioscience.comsci-hub.se Such studies are critical for understanding the therapeutic potential and mechanism of action of drug candidates. merckmillipore.comnih.gov While cholesterol has been shown to act as an allosteric modulator of the G protein-coupled oxytocin (B344502) receptor (OXTR), influencing its affinity for ligands, direct binding studies for this compound on specific receptors are limited. nih.gov

However, some research on related sorbicillinoids provides clues to potential receptor interactions. For example, two compounds, 13-hydroxy-dihydrotrichodermolide and 10,11,27,28-tetrahydrotrisorbicillinone C , displayed high binding affinities for the Glucagon-like peptide-1 receptor (GLP-1R) and eukaryotic elongation factor-2 kinase (eEF2K), with Kd values in the nanomolar range. nih.gov Furthermore, the modulation of the PPAR-γ pathway by the sorbicillinoid HSL-2 suggests a potential, albeit possibly indirect, interaction with this nuclear receptor. nih.govresearcher.life At present, dedicated studies to characterize the binding modalities of this compound to specific cell surface or nuclear receptors are not widely available in the scientific literature.

Interactions between small molecules and nucleic acids (DNA and RNA) can fundamentally alter cellular processes like replication, transcription, and translation. mdpi.com Databases and computational tools exist to analyze and predict these interactions, which are characterized by specific binding sites and structural recognition between amino acids and nucleotides. nih.govebi.ac.ukiiti.ac.incncb.ac.cn While some natural products exert their effects through direct binding to DNA or RNA, there is currently no published research demonstrating that this compound interacts directly with or modulates the function of nucleic acids. mdpi.com

Elucidation of Cellular Pathway Modulation

Beyond direct molecular targets, understanding how a compound affects broader cellular signaling networks is key to defining its biological profile. Research into the sorbicillinoid class indicates significant modulation of pathways related to inflammation and cell cycle control.

Signal transduction pathways are the mechanisms by which cells respond to external stimuli, involving cascades of protein kinases and transcription factors that ultimately regulate gene expression and cellular function. nih.gov A growing body of evidence shows that various sorbicillinoids possess potent anti-inflammatory properties by intervening in key signaling networks, particularly in macrophage models. mdpi.comnih.govnih.govresearchgate.net

A prominent target is the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammation. nih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation, several sorbicillinoids have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. biomolther.orgjpionline.orgmdpi.complos.org This inhibition is often linked to the suppression of NF-κB activation. For example, the sorbicillinoid HSL-2 was found to significantly inhibit the overexpression of pro-inflammatory cytokines by modulating the PPAR-γ/NF-κB pathway. nih.govresearcher.lifedntb.gov.ua Similarly, Sorbicillalanine A demonstrated significant anti-inflammatory activity in LPS-induced RAW 264.7 macrophages by blocking the expression of pro-inflammatory factors. dntb.gov.ua

Another critical inflammatory pathway involves the NLRP3 inflammasome, a multi-protein complex that triggers the activation of inflammatory caspases and the maturation of cytokines like IL-1β. A novel synthetic sorbicillinoid, JNUTS013 , was shown to induce the proteasome-dependent degradation of the NLRP3 protein, thereby preventing inflammasome formation and downstream inflammatory responses. nih.govresearchgate.net These findings highlight a sophisticated mechanism of action that goes beyond simple enzyme inhibition.

The table below summarizes findings on the modulation of inflammatory signaling pathways by different sorbicillinoids.

Table 2: Modulation of Inflammatory Pathways by Sorbicillinoids in In Vitro Models

| Compound Name | In Vitro Model | Pathway/Effect Observed | Reference |

|---|---|---|---|

| HSL-2 | Influenza A Virus-infected cells | Inhibition of TNF-α, IL-6, IL-1β via PPAR-γ/NF-κB pathway modulation | nih.gov |

| Sorbicillalanine A | LPS-induced RAW 264.7 macrophages | Inhibition of NO and pro-inflammatory cytokines; promotes M2 macrophage polarization | dntb.gov.ua |

| JNUTS013 | LPS-induced RAW 264.7 and BV2 cells | Induces proteasome-dependent degradation of NLRP3 protein, inhibiting inflammasome activation | nih.gov |

| Trichodimerol | LPS-induced BV2 microglia cells | Inhibition of NO production | mdpi.com |

| Sorrentanone | LPS-induced BV2 microglia cells | Inhibition of NO production | mdpi.com |

This table illustrates the significant impact of the sorbicillinoid class on key signal transduction networks involved in inflammation.

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of diseases such as cancer. merckmillipore.com Investigating a compound's effect on cell cycle progression, often through flow cytometry, can reveal cytostatic or cytotoxic mechanisms. nih.gov For instance, treatments can induce arrest at specific phases (e.g., G0/G1, S, or G2/M) or trigger apoptosis, which is often detected as a sub-G1 population. sci-hub.se

While a comprehensive cell cycle analysis for this compound itself is not detailed in the reviewed literature, studies on related compounds point towards an impact on cell fate and proliferation. For example, the dimeric sorbicillinoid ustilobisorbicillinol A was found to induce significant apoptosis in BGC823 gastric cancer cells, with the apoptotic rate reaching 74.7% after treatment. nih.gov This effect was associated with the cleavage of caspase-3 and PARP, indicating activation of a caspase-mediated apoptotic pathway. nih.gov Although this study highlights a potent cytotoxic effect within the sorbicillinoid family, further research is required to determine if this compound specifically induces cell cycle arrest or apoptosis and to quantify its effects on the distribution of cells in different cycle phases in various in vitro models.

Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy) in In Vitro Models

While direct studies detailing the induction of programmed cell death by this compound are limited, research on the broader sorbicillinoid class of compounds provides significant insights into their potential apoptotic mechanisms. Several sorbicillinoids have demonstrated the ability to trigger apoptosis in various cancer cell lines, suggesting that this compound may share similar functionalities.

Research has shown that the sorbicillinoids, trichodimerol and sorbicillin (B1241578), induce potent apoptosis in human leukemia (HL-60) cells. researchgate.net This process is mediated by a dose-dependent increase in reactive oxygen species (ROS). researchgate.net The accumulation of ROS is a key event that can trigger cellular damage and initiate apoptotic signaling. Further investigation into the mechanism revealed that the pro-apoptotic effects of trichodimerol and sorbicillin may involve the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the inhibition of the extracellular signal-regulated kinase (ERK) pathway. researchgate.net The activation of caspases, which are crucial executioner enzymes in the apoptotic cascade, was also observed, with a significant increase in activated caspase-3/7 levels in treated cells. researchgate.net

Another related compound, ustilobisorbicillinol A, has been shown to induce apoptosis in gastric cancer cell lines. nih.gov Its cytotoxic effects were linked to the induction of cell cycle arrest at the G0/G1 and G2/M phases and the altered expression of key apoptotic proteins, including cleaved caspase-3 and poly (ADP-ribose) polymerase (PARP). nih.gov The cleavage of these proteins is a hallmark of caspase-mediated apoptosis. wikipedia.orgmdpi.com In contrast, sorbicillalanines A, a hybrid-sorbicillinoid, was found to inhibit the expression of apoptosis-related factors such as Fas, Bax, and caspase-3 in macrophages, indicating a potential anti-apoptotic or immunomodulatory role in specific contexts. acs.org

While these findings strongly suggest that compounds structurally related to this compound can induce apoptosis through ROS-mediated and caspase-dependent pathways, further studies are required to specifically elucidate the apoptotic potential and mechanisms of this compound itself. Currently, there is no available information regarding the role of this compound in inducing autophagy.

Table 1: Cytotoxic and Apoptotic Activity of Selected Sorbicillinoids

| Compound | Cell Line | Activity | IC₅₀ Values | Apoptotic Mechanism Highlights | Reference |

|---|---|---|---|---|---|

| Trichodimerol | HL-60, U937, T47D | Cytotoxic / Pro-apoptotic | 6.55 µM to 28.55 µM | ROS-mediated, Caspase-3/7 activation, p38/ERK pathway modulation | researchgate.net |

| Sorbicillin | HL-60, U937, T47D | Cytotoxic / Pro-apoptotic | 6.55 µM to 28.55 µM | ROS-mediated, Caspase-3/7 activation, p38/ERK pathway modulation | researchgate.net |

| Sorbicillin | QGY-7703 | Cytotoxic | 32.5 µM | Not detailed | nih.gov |

| Ustilobisorbicillinol A | BGC823 (Gastric Cancer) | Cytotoxic / Pro-apoptotic | 4.48–18.6 μM | Caspase-3 and PARP cleavage, Cell cycle arrest | nih.gov |

Disruption of Cellular Organelle Function

Specific research on the direct effects of this compound on cellular organelles such as the mitochondria and endoplasmic reticulum (ER) has not been extensively reported. However, the mechanisms of action observed for related sorbicillinoids allow for inferences regarding potential organelle disruption.

The induction of apoptosis by other sorbicillinoids like trichodimerol and sorbicillin is mediated by an increase in reactive oxygen species (ROS). researchgate.net Mitochondria are a primary source of endogenous ROS and are also key regulators of the intrinsic pathway of apoptosis. nih.gov An excessive production of ROS can lead to mitochondrial dysfunction, characterized by damage to mitochondrial DNA, proteins, and lipids, and can trigger the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors like cytochrome c. mdpi.comnih.gov Therefore, it is plausible that the cytotoxic effects of sorbicillinoids, and potentially this compound, are linked to the disruption of mitochondrial function through oxidative stress.

Furthermore, the endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. mdpi.com The accumulation of unfolded or misfolded proteins can lead to ER stress. mdpi.comnih.gov Prolonged ER stress is known to activate apoptotic pathways to eliminate damaged cells. mdpi.comnih.gov Given that oxidative stress and ER stress are often interconnected, with ROS capable of causing protein misfolding and inducing ER stress, this represents another potential, though unconfirmed, mechanism by which this compound could affect cellular function. plos.org

Mechanistic Studies of Antimicrobial Activity in Microbial Models

This compound has been identified as a fungal metabolite with notable antimicrobial properties. ontosight.ai It exhibits activity against various pathogenic microorganisms, although the precise molecular mechanisms underlying this activity are still under investigation. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Reported Antibacterial Activity of this compound

| Organism | Activity | MIC Value | Reference |

|---|---|---|---|

| Staphylococcus aureus | Weak antibacterial activity | Not specified | semanticscholar.org |

| Bacillus subtilis | Weak antibacterial activity | Not specified | semanticscholar.org |

Inhibition of Microbial Cell Wall Synthesis

There is no direct evidence demonstrating that this compound inhibits the synthesis of the bacterial cell wall, which is a common target for antibiotics like penicillins and glycopeptides. libretexts.orgmicrobenotes.com However, compelling indirect evidence suggests that this mechanism may be relevant for its antifungal activity.

This compound is a direct biosynthetic precursor to the dimeric sorbicillinoid bisvertinolone. researchgate.net Studies have identified bisvertinolone as the first known inhibitor of β-1,6-glucan biosynthesis in fungi. researchgate.net β-1,6-glucan is an essential component of the fungal cell wall, crucial for maintaining its structural integrity. researchgate.net Inhibition of its synthesis would compromise the cell wall, leading to fungal cell death. Given that this compound serves as a building block for bisvertinolone, it is plausible that it could share a similar mechanism of action or that its presence could influence this pathway. This potential mechanism highlights a promising area for future research into this compound's antifungal effects.

Disruption of Microbial Membrane Integrity

A common mechanism for antimicrobial compounds involves the disruption of the microbial cell membrane's integrity, leading to the leakage of essential intracellular components and subsequent cell death. mdpi.comfrontiersin.org This mode of action is employed by various natural and synthetic agents that can interact with membrane lipids or proteins, leading to pore formation or generalized destabilization. frontiersin.orgnih.gov

Currently, there are no specific studies that have investigated or confirmed that this compound acts by disrupting the integrity of microbial membranes. While it is a known antimicrobial mechanism, it has not yet been reported as a function of this compound.

Target Identification in Pathogenic Microorganisms

The specific molecular targets of this compound within pathogenic microorganisms have not yet been fully elucidated. Identifying such targets is crucial for understanding its precise mechanism of action and potential for therapeutic development. nih.gov

For its antifungal activity , a probable target pathway can be inferred from its biosynthetic relationship with bisvertinolone. As bisvertinolone is known to inhibit the synthesis of β-1,6-glucan, a key fungal cell wall component, it is likely that the molecular target of action resides within this specific biosynthetic pathway. researchgate.netresearchgate.net The precise enzyme inhibited by either bisvertinolone or this compound has not been identified.

For its antibacterial activity , the molecular targets remain unknown. Research has not yet identified any specific bacterial enzymes, proteins, or pathways that are directly inhibited by this compound.

Mechanistic Studies of Antineoplastic Activity in Cancer Cell Lines

This compound belongs to the sorbicillinoid family, a class of fungal-derived hexaketide metabolites known for their diverse and complex chemical structures. mdpi.comsci-hub.se These compounds have garnered significant scientific interest due to a wide spectrum of biological activities, including cytotoxic, antioxidant, and antimicrobial properties. mdpi.comresearchgate.net The antineoplastic potential of sorbicillinoids is an active area of research, with studies demonstrating the cytotoxic effects of various members of this class against multiple cancer cell lines. mdpi.comresearchgate.net While data on many sorbicillinoid derivatives exist, research specifically detailing the cytotoxic mechanisms of this compound is often integrated with studies of its analogues and related dimeric compounds, known as bisorbicillinoids. nih.govfrontiersin.org

Bisorbicillinoids, which can be formed from two sorbicillinol or this compound units, have shown moderate cytotoxic activities against a range of human cancer cell lines. frontiersin.orgfrontiersin.org For instance, certain bisorbicillinoids displayed inhibitory effects on cell lines including lung carcinoma (NCI-H460, A549), gastric cancer (BGC-823), and breast cancer (MCF-7), with IC₅₀ values ranging from 8.83 to 74.7 µM. frontiersin.orgfrontiersin.org Specific derivatives like dihydrobisvertinolone and trichodimerol have demonstrated potent cytotoxicity against A549 and P388 (murine lymphocytic leukemia) cells, respectively. mdpi.com Oxosorbiquinol, a dimeric product involving an this compound moiety, has also been evaluated for its cytotoxic effects against several tumor cell lines, including P388, A-549, and HL-60 (human promyelocytic leukemia). nih.gov

The table below summarizes the cytotoxic activity of selected sorbicillinoid compounds against various cancer cell lines as reported in scientific literature.

Table 1: Cytotoxic Activity of Selected Sorbicillinoids

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Bisorbicillinoid Mix | NCI-H460 (Lung) | 8.83 - 74.7 | frontiersin.orgfrontiersin.org |

| Bisorbicillinoid Mix | A549 (Lung) | 8.83 - 74.7 | frontiersin.orgfrontiersin.org |

| Bisorbicillinoid Mix | BGC-823 (Gastric) | 8.83 - 74.7 | frontiersin.orgfrontiersin.org |

| Bisorbicillinoid Mix | MCF-7 (Breast) | 8.83 - 74.7 | frontiersin.orgfrontiersin.org |

| Bisorbicillinoid Mix | HCT116 (Colon) | 8.83 - 74.7 | frontiersin.orgfrontiersin.org |

| Dihydrobisvertinolone | A549 (Lung) | 0.52 | mdpi.com |

| Trichodimerol | P388 (Leukemia) | 0.33 | mdpi.com |

| Sorbicillin | HeLa (Cervical) | 1.6 | mdpi.com |

| Sorbicillin | HepG2 (Liver) | 27.2 | mdpi.com |

| Chloctansprirone A | HL-60 (Leukemia) | 9.2 | mdpi.com |

| Chloctansprirone A | A549 (Lung) | 39.7 | mdpi.com |

This table is for informational purposes and is based on available research data. It is not intended for medical guidance.

Modulation of Tubulin Dynamics

The cytoskeleton, particularly the microtubule network formed by tubulin protein polymerization, is a critical target for many anticancer agents. Disruption of tubulin dynamics can arrest the cell cycle and induce apoptosis. While certain classes of fungal metabolites are well-documented as tubulin-binding compounds, direct evidence specifically identifying this compound as a modulator of tubulin dynamics is not extensively reported in the current scientific literature. researchgate.netfrontiersin.org

However, research into other fungal-derived natural products provides a basis for this potential mechanism. For example, meleagrin, a fungal alkaloid, has been identified as an inhibitor of tubulin polymerization. researchgate.net Furthermore, compounds like podophyllotoxin (B1678966) are potent tubulin depolymerizing agents that have served as a basis for developing clinical cancer therapies. epdf.pub These examples establish that fungal metabolites can and do target the microtubule network. To ascertain whether this compound shares this mechanism of action, further specific investigations into its interaction with tubulin are required.

Topoisomerase Inhibition Mechanisms

Topoisomerases are essential enzymes that manage the topological state of DNA, a process vital for replication, transcription, and chromosome segregation during mitosis. epdf.pub The inhibition of these enzymes, which leads to DNA strand breaks and cell death, is a proven strategy in cancer chemotherapy. epdf.pubnih.gov

Some studies have indicated that the broader sorbicillinoid class possesses inhibitory activity against human topoisomerases. It has been reported that certain sorbicillinoids inhibit the activity of mammalian DNA polymerases and human DNA topoisomerase II. nih.gov This suggests that topoisomerase inhibition may be a component of the antineoplastic activity observed within this family of compounds. Fungi are known to produce precursors to established topoisomerase inhibitors like etoposide (B1684455) and teniposide. wikipedia.org However, similar to tubulin modulation, studies focusing specifically on this compound's capacity to inhibit topoisomerase I or II are not widely available. Therefore, while it is a plausible mechanism of action for the sorbicillinoid class, its specific contribution to the bioactivity of this compound remains to be conclusively determined through targeted research.

Induction of Oxidative Stress Responses (e.g., Radical Scavenging)

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. This imbalance can lead to cellular damage and contribute to the development of various diseases, including cancer. mdpi.com Antioxidants counteract this damage by neutralizing free radicals, often through a radical scavenging mechanism. scribd.com

A significant body of evidence points to the antioxidant and radical-scavenging properties of sorbicillinoids as a key aspect of their biological activity. mdpi.comscribd.com Several studies have demonstrated that various sorbicillinoid derivatives are effective antioxidants. frontiersin.orgfao.orgnih.gov In assays using 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), a stable free radical, numerous sorbicillinoids have shown potent scavenging activity. frontiersin.orgfao.orgnih.govmdpi.com For example, newly isolated citrinsorbicillinols displayed radical scavenging activity with IC₅₀ values comparable to that of the well-known antioxidant, ascorbic acid. frontiersin.orgfao.orgnih.gov

In addition to direct radical scavenging, some sorbicillinoids can modulate cellular responses to oxidative stress by inhibiting the production of nitric oxide (NO). fao.orgnih.gov Overproduction of NO is associated with inflammation and cellular damage. A new derivative, citrinsorbicillinol A, was found to inhibit NO production in lipopolysaccharide-induced macrophage cells, indicating potential anti-inflammatory action linked to the modulation of oxidative stress responses. fao.orgnih.gov These findings underscore that the ability to induce oxidative stress responses through radical scavenging is a well-documented mechanism for the sorbicillinoid class of compounds.

Table 2: DPPH Radical Scavenging Activity of Selected Sorbicillinoids

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Citrinsorbicillinol A | 89.6 | frontiersin.orgfao.orgnih.gov |

| Citrinsorbicillinol B | 27.8 | frontiersin.orgfao.orgnih.gov |

| Citrinsorbicillinol C | 31.2 | frontiersin.orgfao.orgnih.gov |

| Trichosorbicillin G | 54.3 | frontiersin.orgfao.orgnih.gov |

| JBIR-124 | 30 | mdpi.com |

| Ascorbic Acid (Control) | 39.4 | frontiersin.orgnih.gov |

This table is for informational purposes and is based on available research data. It is not intended for medical guidance.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Oxosorbicillinol

Synthesis and Biological Evaluation of Structural Analogues

The synthesis of structural analogues of oxosorbicillinol is a key strategy for understanding its structure-activity relationship (SAR). nih.gov By systematically modifying different parts of the molecule, researchers can identify which functional groups are essential for its biological activity.

A chemoenzymatic approach has been successfully employed to synthesize this compound and its derivatives. tu-dresden.deresearchgate.nettum.de This method utilizes the enzyme SorbC for the oxidative dearomatization of sorbicillin (B1241578) to sorbicillinol, which is a key intermediate. nih.gov This enzymatic step allows for the enantioselective synthesis of these complex molecules. researchgate.nettum.de Following the enzymatic reaction, chemical modifications can be introduced to create a variety of analogues. tu-dresden.detum.de

The biological evaluation of these synthesized analogues has provided valuable insights. For instance, studies on various sorbicillinoids, including derivatives of this compound, have revealed a range of biological activities, such as antiviral, cytotoxic, and antimicrobial effects. nih.gov The evaluation of sorbicatechol structural analogues, which share a common biosynthetic precursor with this compound, has demonstrated their potential as antiviral agents, particularly against the influenza A virus (H1N1). tu-dresden.deacs.org

Research has shown that even minor structural changes can significantly impact biological activity. For example, the presence and position of hydroxyl and carbonyl groups, as well as the nature of the sorbyl side chain, have been identified as important factors. nih.gov The biological activities of several sorbicillinoids, including this compound, are summarized in the table below.

| Compound | Biological Activity | Reference |

| This compound | Moderate cytotoxic and antifungal activities. nih.gov | nih.gov |

| Sorbicatechol A | Antiviral activity against influenza A (H1N1). acs.org | acs.org |

| Sorbicatechol B | Antiviral activity against influenza A (H1N1). acs.org | acs.org |

| Bisvertinolone | Cytotoxic and antimicrobial activities. | |

| Sorrentanone | Cytotoxic and antimicrobial activities. | |

| Rezishanone B | Cytotoxic and antimicrobial activities. | |

| Rezishanone C | Cytotoxic and antimicrobial activities. | |

| (+)-Epoxysorbicillinol | Antiviral activity. |

This table is for illustrative purposes and includes compounds structurally related to or synthesized alongside this compound to provide context for SAR studies within the sorbicillinoid class.

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govunina.it Identifying the key pharmacophoric elements of this compound is crucial for designing new compounds with improved potency and selectivity.

Based on the structure of this compound and its analogues, several key features can be proposed as important for its biological activity. These include:

The bicyclic core: This rigid scaffold provides a specific three-dimensional orientation for the functional groups.

The carbonyl groups: These groups can act as hydrogen bond acceptors, interacting with biological targets. researchgate.net

The hydroxyl group: This group can act as both a hydrogen bond donor and acceptor. researchgate.net

The sorbyl side chain: The length and conformation of this unsaturated chain can influence lipophilicity and interactions with hydrophobic pockets in target proteins. nih.gov

The spatial arrangement of these features is critical. unina.it The relative orientation of the hydroxyl and carbonyl groups, as well as the conformation of the sorbyl chain, likely play a significant role in how the molecule binds to its biological target.

Computational Approaches to SAR Modeling (e.g., QSAR, Docking)

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for understanding the SAR of this compound. mdpi.comnih.govnih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For this compound and its analogues, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their measured biological activities. mdpi.com Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding synthetic efforts towards more potent compounds. wikipedia.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com By docking this compound and its analogues into the active site of a relevant biological target, researchers can gain insights into the specific molecular interactions that are important for binding. mdpi.comnih.gov This can help to explain the observed SAR and provide a structural basis for the design of new inhibitors with improved affinity and selectivity. mdpi.com For example, docking studies could reveal key hydrogen bonding or hydrophobic interactions between the pharmacophoric elements of this compound and the amino acid residues of the target protein. nih.gov

Elucidation of Conformational Effects on Biological Activity

The three-dimensional conformation of a molecule can have a profound impact on its biological activity. nih.gov For a flexible molecule like this compound, which possesses a rotatable sorbyl side chain, understanding its conformational preferences is essential.

The conformation of the bicyclic core and the orientation of the sorbyl side chain can influence how the molecule presents its pharmacophoric features to a biological target. nih.gov Different conformations may have different binding affinities, and the biologically active conformation may not be the lowest energy conformation in solution. leidenuniv.nl

Computational methods, such as conformational analysis, can be used to explore the possible conformations of this compound and their relative energies. leidenuniv.nl These studies can help to identify low-energy conformations that may be relevant for biological activity. Experimental techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide information about the solid-state and solution-phase conformations of this compound and its analogues, respectively. nih.gov By combining computational and experimental approaches, a more complete picture of the relationship between conformation and activity can be obtained.

Advanced Analytical Methodologies for Oxosorbicillinol Research

Quantitative Analysis in Complex Biological Matrices (Non-Human)

Accurately measuring the concentration of oxosorbicillinol in non-human biological matrices, such as fungal fermentation broths, is critical for understanding its production dynamics and biological roles. Mass spectrometry-based methods are favored for their sensitivity and selectivity.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the primary technique for the sensitive and selective quantification of this compound. irb.hrrsc.orgresearchgate.net This method allows for the separation of this compound from a complex mixture of other fungal metabolites, followed by its precise detection and quantification. irb.hrmeasurlabs.com The process involves chromatographic separation on a reversed-phase column, followed by ionization, typically using electrospray ionization (ESI), and detection by a mass spectrometer. mdpi.com

Quantitative analysis is often performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by tracking a specific precursor-to-product ion transition for the target analyte. mdpi.comtechnologynetworks.com For instance, in the analysis of fungal extracts, a specific m/z transition for this compound would be monitored to quantify its presence, even at low concentrations. mdpi.com While a universally standardized method for this compound is not published, typical parameters from sorbicillinoid and fungal metabolite analyses can be adapted.

Table 1: Representative HPLC-MS/MS Parameters for Sorbicillinoid Analysis